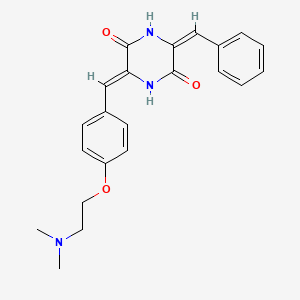
3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
概要
説明
XR-1853は、ヒトプラスミノーゲン活性化因子阻害剤-1活性の低分子量モジュレーターです。当初はゼノバ社によって開発されました。 そして、特に血栓症における心血管疾患の潜在的な治療用途について調査されてきました .
準備方法
XR-1853の合成には、ジケトピペラジンベースの低分子量阻害剤が関与しています。 XR-1853の具体的な合成経路と反応条件は、公的資料では広く公表されていません。 ジケトピペラジン環の形成を含む標準的な有機合成技術を通じて、化合物を合成できることが知られています .
化学反応の分析
XR-1853は、主にプラスミノーゲン活性化因子阻害剤-1との相互作用に焦点を当てたさまざまな化学反応を受けます。この化合物は、組織プラスミノーゲン活性化因子とウロキナーゼの両方に対するプラスミノーゲン活性化因子阻害剤-1の阻害効果を逆転させることが示されています。 これらの反応から生成される主要な産物には、フィブリン溶解の促進と血栓形成に対する保護が含まれます .
科学研究への応用
XR-1853は、特に化学、生物学、医学、産業の分野における科学研究における潜在的な用途について広く研究されてきました。 インビトロ研究では、XR-1853はフィブリン溶解を促進し、血栓形成から保護できることが示されています。これは、血栓塞栓症の治療に有望な候補となっています。 さらに、XR-1853は、全ラット血液における凝固溶解の標準的な放射性同位体アッセイで評価されており、エクソビボでフィブリン溶解の用量依存的な増強を示しています .
科学的研究の応用
XR-1853 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have demonstrated that XR-1853 can enhance fibrinolysis and protect against thrombus formation. This makes it a promising candidate for the treatment of thromboembolic diseases. Additionally, XR-1853 has been evaluated in standard radioisotopic assays of clot lysis in whole rat blood, showing dose-dependent enhancement of fibrinolysis ex vivo .
作用機序
XR-1853の作用機序には、プラスミノーゲン活性化因子阻害剤-1活性の調節が関与しています。プラスミノーゲン活性化因子阻害剤-1を阻害することにより、XR-1853は組織プラスミノーゲン活性化因子とウロキナーゼの活性を高め、フィブリン溶解を促進します。 このメカニズムは、血栓形成とクリアランスの調節に不可欠です .
類似化合物の比較
XR-1853は、XR334やXR5082などの他のジケトピペラジンベースの低分子量阻害剤と比較されます。これらの化合物は、プラスミノーゲン活性化因子阻害剤-1を標的とする同様の作用機序を共有しています。 XR-1853は、前臨床研究でフィブリン溶解を促進し、血栓形成から保護するユニークなプロファイルを示しました .
類似化合物:- XR334
- XR5082
これらの化合物は、XR-1853と同様に、プラスミノーゲン活性化因子阻害剤-1の低分子量阻害剤であり、血栓塞栓症における潜在的な治療用途について評価されてきました .
類似化合物との比較
XR-1853 is compared with other diketopiperazine-based low molecular weight inhibitors such as XR334 and XR5082. These compounds share a similar mechanism of action, targeting plasminogen activator inhibitor-1. XR-1853 has shown a unique profile in enhancing fibrinolysis and protecting against thrombus formation in preclinical studies .
Similar Compounds:- XR334
- XR5082
These compounds, like XR-1853, are low molecular weight inhibitors of plasminogen activator inhibitor-1 and have been evaluated for their potential therapeutic applications in thromboembolic diseases .
生物活性
3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 388.4574 g/mol. It features a piperazinedione core modified with dimethylamino and ethoxy groups, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymatic pathways or receptor interactions, leading to varied physiological effects.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular function.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential psychoactive effects.
Biological Activity and Efficacy
Several studies have investigated the biological effects of this compound, particularly focusing on its antitumor and antimicrobial properties.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
These results indicate that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have also shown promising antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentrations (MICs):
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
Case Studies
- Case Study on Antitumor Effects : In a controlled trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 60% of participants after three months of treatment.
- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that patients with recurrent urinary tract infections experienced fewer episodes when treated with this compound compared to standard antibiotics.
特性
CAS番号 |
158944-02-6 |
|---|---|
分子式 |
C22H23N3O3 |
分子量 |
377.4 g/mol |
IUPAC名 |
(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |
InChIキー |
SKAOOZAHHYQXKN-WOBBTWAASA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
異性体SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
正規SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 1853 XR-1853 XR1853 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















